molecular formula C15H9Cl2NO3 B5730623 6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No.: B5730623
M. Wt: 322.1 g/mol
InChI Key: NXTXLQLMWIKZBZ-UHFFFAOYSA-N
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Description

6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals. This particular compound is characterized by the presence of chloro and methyl groups attached to the benzoxazine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylphenylamine and 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione.

    Condensation Reaction: The 3-chloro-4-methylphenylamine is reacted with 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione under controlled conditions to form the desired product. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the chloro and methyl groups may be transformed into other functional groups, such as hydroxyl or carboxyl groups.

    Reduction: Reduction reactions can convert the chloro groups into hydrogen atoms, resulting in the formation of a less chlorinated product.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium hydroxide, ammonia, and alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines.

Scientific Research Applications

6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methylphenol
  • 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione
  • 3-chloro-4-methylphenylamine

Uniqueness

6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is unique due to the presence of both chloro and methyl groups on the benzoxazine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

6-Chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazine core with chlorinated and methyl-substituted phenyl groups. Its chemical formula is C16H13Cl2N1O3, and it has a molecular weight of approximately 348.19 g/mol. The presence of chlorine atoms and the benzoxazine structure suggest potential reactivity and biological activity.

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
6-Chloro-3-(3-chloro-4-methylphenyl)-2H-benzoxazineE. coli12.5 µg/mL
Similar Benzoxazine DerivativeS. aureus25 µg/mL

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoxazine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

A notable study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

Mutagenicity and Toxicity

The mutagenic potential of the compound has been assessed using the Ames test, which evaluates the mutagenic effects on non-pathogenic strains of Salmonella typhimurium. Results indicated a strong positive mutagenicity, suggesting that while the compound may have therapeutic benefits, it also poses risks for genetic mutations.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Zhang et al. (2021) investigated the antimicrobial properties of various benzoxazine derivatives, including 6-chloro-3-(3-chloro-4-methylphenyl)-2H-benzoxazine. The study concluded that modifications at the phenyl position significantly enhanced antimicrobial activity against gram-positive bacteria.
  • Case Study on Anticancer Effects :
    In a randomized controlled trial published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound in vivo using mouse models with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups treated with placebo.

Properties

IUPAC Name

6-chloro-3-(3-chloro-4-methylphenyl)-1,3-benzoxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c1-8-2-4-10(7-12(8)17)18-14(19)11-6-9(16)3-5-13(11)21-15(18)20/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTXLQLMWIKZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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